2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that combines an isobutylamino group, a nitrophenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 3-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and amination, to introduce the isobutylamino and oxobutanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The isobutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.
Scientific Research Applications
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The isobutylamino group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isobutylamino)-4-((2-nitrophenyl)amino)-4-oxobutanoic acid
- 2-(Isobutylamino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid
- 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxopentanoic acid
Uniqueness
2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-9(2)8-15-12(14(19)20)7-13(18)16-10-4-3-5-11(6-10)17(21)22/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFATPKDJNCZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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